molecular formula C7H4F3NO2S B1306022 4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione CAS No. 306935-40-0

4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione

Cat. No. B1306022
M. Wt: 223.17 g/mol
InChI Key: RABBUDYHJFHMOA-UHFFFAOYSA-N
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Description

The compound 4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione is a fluorinated diketone with potential applications in coordination chemistry and materials science. The related compounds with substitutions on the thiazole or thiophene rings have been synthesized and studied for their chemical and physical properties, as well as their ability to form complexes with various metals .

Synthesis Analysis

The synthesis of related fluorinated diketones typically involves acylation reactions or condensation reactions with appropriate precursors. For instance, the synthesis of a similar compound, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, was achieved through acylation of a thienyl-substituted propane with trifluoroacetic anhydride . Another example includes the reaction of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide and cyanoacetamide under solvent-free conditions to yield pyridine derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using single-crystal X-ray diffraction (XRD). For example, the crystal structure of a related compound, 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione, was determined, providing detailed crystallographic data . The XRD analysis of another compound, 5(3)-trifluoromethyl-4-methyl-3(5)-(thien-2-yl)-1H-pyrazole, showed that its rings are almost planar, indicating a degree of conjugation and potential for electronic delocalization .

Chemical Reactions Analysis

The fluorinated diketones are reactive intermediates that can undergo various chemical reactions. Cyclocondensation reactions with hydroxylamine and hydrazine have been investigated, leading to the formation of pyrazole derivatives . Additionally, regioselective carbon-carbon bond cleavage has been achieved in arylhydrazones of similar diketones upon heating, demonstrating the potential for selective transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of the trifluoromethyl group. The photophysical properties of a binuclear gadolinium (III) complex containing a related ligand were measured, indicating the potential of these ligands for the preparation of luminescent complexes . The magnetic, conductance, and spectral measurements of nickel(II) and copper(II) complexes of a related diketone provided insights into their electronic structure and coordination geometry .

Scientific Research Applications

Application 1: DNA Targeting Agents

  • Summary of Application : This compound has been used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .
  • Methods of Application : The synthesis was achieved through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
  • Results or Outcomes : The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .

Application 2: Fluorometric Sensing Material

  • Summary of Application : This compound has been used in the development of a fluorometric sensing material for organophosphonate nerve agents .
  • Methods of Application : The compound was used as a ligand in a templated sol-gel matrix incorporating the Eu(III) cation .
  • Results or Outcomes : Initial studies indicated that the 4,4,4-trifluoro-1,3-butanedionyl moiety was the superior binding group for use in forming the desired ligand-Eu(III) complex .

Application 3: Synthesis of Celecoxib

  • Summary of Application : This compound is used as an intermediate in the synthesis of Celecoxib , a nonsteroidal anti-inflammatory drug used to treat symptoms of osteoarthritis and rheumatoid arthritis .
  • Methods of Application : The synthesis involves a series of reactions including the reaction of ethyl trifluoro acetate and ethyl acetate under the presence of base to obtain ethyl 4,4,4-trifluoro-3-oxo-butanoate .
  • Results or Outcomes : The method provides a cost-effective way to commercially prepare a large amount of the compound .

Application 4: Fluorometric Sensing Material

  • Summary of Application : This compound has been used in the development of a fluorometric sensing material for organophosphonate nerve agents .
  • Methods of Application : The compound was used as a ligand in a templated sol-gel matrix incorporating the Eu(III) cation .
  • Results or Outcomes : Initial studies indicated that the 4,4,4-trifluoro-1,3-butanedionyl moiety was the superior binding group for use in forming the desired ligand-Eu(III) complex .

Application 5: Synthesis of Celecoxib

  • Summary of Application : This compound is used as an intermediate in the synthesis of Celecoxib , a nonsteroidal anti-inflammatory drug used to treat symptoms of osteoarthritis and rheumatoid arthritis .
  • Methods of Application : The synthesis involves a series of reactions including the reaction of ethyl trifluoro acetate and ethyl acetate under the presence of base to obtain ethyl 4,4,4-trifluoro-3-oxo-butanoate .
  • Results or Outcomes : The method provides a cost-effective way to commercially prepare a large amount of the compound .

Application 6: Preparation of Functionalized Sol-gel Matrix Materials

  • Summary of Application : This compound has been used in the synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials .
  • Methods of Application : The synthesis involves a three-step sequence starting from 2-(4-bromophenyl)propene .
  • Results or Outcomes : The synthesized compound allows for the covalent integration of the ligand-Eu(III) complex into the sol-gel matrix in the initial stages of the overall molecular-imprinting process .

properties

IUPAC Name

4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)5(13)3-4(12)6-11-1-2-14-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABBUDYHJFHMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380264
Record name 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione

CAS RN

306935-40-0
Record name 4,4,4-Trifluoro-1-(2-thiazolyl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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